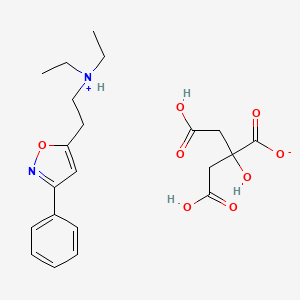
Trifluoroacetyl-tris(trimethylsilyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoroacetyl-tris(trimethylsilyl)silane is an organosilicon compound with the molecular formula C11H27F3OSi4. It is known for its unique chemical properties and has found applications in various fields of scientific research and industry. This compound is characterized by the presence of trifluoroacetyl and trimethylsilyl groups, which contribute to its reactivity and versatility in chemical reactions.
準備方法
The synthesis of trifluoroacetyl-tris(trimethylsilyl)silane typically involves the reaction of trifluoroacetyl chloride with tris(trimethylsilyl)silane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
[ \text{CF}_3\text{COCl} + \text{(TMS)}_3\text{SiH} \rightarrow \text{CF}_3\text{CO}\text{(TMS)}_3\text{Si} + \text{HCl} ]
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction. The product is then purified by distillation or chromatography to obtain the desired compound in high purity.
化学反応の分析
Trifluoroacetyl-tris(trimethylsilyl)silane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions, where it donates hydrogen atoms to reduce other compounds.
Hydrosilylation: It participates in hydrosilylation reactions with alkenes and alkynes, adding across the carbon-carbon multiple bonds.
Substitution: It can undergo substitution reactions where the trifluoroacetyl group is replaced by other functional groups.
Common reagents used in these reactions include radical initiators, catalysts such as platinum or palladium, and various solvents like toluene or tetrahydrofuran. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
科学的研究の応用
Trifluoroacetyl-tris(trimethylsilyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical-based reactions and hydrosilylation processes. Its ability to donate hydrogen atoms makes it valuable in reduction reactions.
Biology: It is employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: It is investigated for its potential use in drug development and the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of trifluoroacetyl-tris(trimethylsilyl)silane involves the generation of silyl radicals, which are highly reactive intermediates. These radicals can initiate chain reactions, leading to the reduction of functional groups or the addition of silyl groups to unsaturated compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
類似化合物との比較
Trifluoroacetyl-tris(trimethylsilyl)silane can be compared with other similar compounds, such as tris(trimethylsilyl)silane and trifluoroacetylsilane. While all these compounds contain silyl groups, this compound is unique due to the presence of both trifluoroacetyl and trimethylsilyl groups, which enhance its reactivity and versatility in chemical reactions.
Tris(trimethylsilyl)silane: Known for its use in radical-based reductions and hydrosilylation reactions.
Trifluoroacetylsilane: Primarily used in the synthesis of fluorinated compounds and as a reagent in organic synthesis.
特性
CAS番号 |
81671-46-7 |
|---|---|
分子式 |
C11H27F3OSi4 |
分子量 |
344.67 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-tris(trimethylsilyl)silylethanone |
InChI |
InChI=1S/C11H27F3OSi4/c1-16(2,3)19(17(4,5)6,18(7,8)9)10(15)11(12,13)14/h1-9H3 |
InChIキー |
YZPBGNQKCOMGON-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[Si](C(=O)C(F)(F)F)([Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















